Keap1-Nrf2-IN-7

CAS No.:

Cat. No.: VC16627655

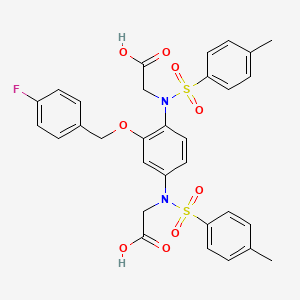

Molecular Formula: C31H29FN2O9S2

Molecular Weight: 656.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H29FN2O9S2 |

|---|---|

| Molecular Weight | 656.7 g/mol |

| IUPAC Name | 2-[4-[carboxymethyl-(4-methylphenyl)sulfonylamino]-3-[(4-fluorophenyl)methoxy]-N-(4-methylphenyl)sulfonylanilino]acetic acid |

| Standard InChI | InChI=1S/C31H29FN2O9S2/c1-21-3-12-26(13-4-21)44(39,40)33(18-30(35)36)25-11-16-28(29(17-25)43-20-23-7-9-24(32)10-8-23)34(19-31(37)38)45(41,42)27-14-5-22(2)6-15-27/h3-17H,18-20H2,1-2H3,(H,35,36)(H,37,38) |

| Standard InChI Key | AMDAELCCBYMSGM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)C)OCC4=CC=C(C=C4)F |

Introduction

Mechanism of Action: Structural and Molecular Insights

Targeting the Keap1 Kelch Domain

The Kelch domain of Keap1 forms a six-bladed β-propeller structure, with blade II and III residues critical for Nrf2 binding . Keap1-Nrf2-IN-7 engages a hydrophobic pocket within this domain, displacing the ETGE motif of Nrf2 through steric hindrance. Crystallographic studies show that the compound mimics the β-turn conformation of Nrf2’s binding peptide, forming hydrogen bonds with conserved arginine residues (e.g., Arg415, Arg483) in Keap1 . This interaction prevents Keap1-mediated ubiquitination of Nrf2, prolonging its half-life and enhancing ARE-driven gene transcription.

Reversible Binding and Specificity

Unlike electrophilic activators that irreversibly modify Keap1, Keap1-Nrf2-IN-7 exhibits reversible binding kinetics, as demonstrated in fluorescence polarization assays . This reversibility may reduce the risk of sustained Nrf2 activation, which has been linked to oncogenic progression in certain contexts . Specificity profiling confirms minimal off-target interactions with other BTB-Kelch proteins, underscoring its precision .

Pharmacological Effects and Preclinical Findings

Oxidative Stress Protection

In human lung epithelial cells, Keap1-Nrf2-IN-7 (10 µM) attenuated tert-butyl hydroperoxide (tBHP)-induced glutathione depletion by 62%, comparable to the effects of sulforaphane . Rodent models exposed to ozone showed reduced pulmonary monocyte infiltration and preserved glutathione levels following oral administration (20 mg/kg), though bioavailability remained limited at 7% .

Table 1: Key Pharmacodynamic Properties of Keap1-Nrf2-IN-7

Challenges and Limitations

Pharmacokinetic Deficiencies

Despite promising target engagement, Keap1-Nrf2-IN-7 suffers from suboptimal oral bioavailability (7%) and rapid hepatic clearance in preclinical models . Structural modifications, such as halogenation at the pyridine ring, are under investigation to enhance metabolic stability without compromising binding affinity .

Tissue Penetration Barriers

The compound’s high polar surface area (118 Ų) limits blood-brain barrier permeability, constraining its utility in neurodegenerative disorders . Prodrug strategies employing ester prodrugs are being explored to improve CNS delivery .

Future Directions and Clinical Implications

Combination Therapies

Synergy with mitochondrial-targeted antioxidants (e.g., MitoQ) is being evaluated to address multi-factorial oxidative damage in age-related diseases . Preliminary data suggest additive effects in preserving mitochondrial membrane potential under rotenone challenge.

Structural Optimization Campaigns

Fragment-based drug design has identified lead analogs with improved solubility (e.g., CPUY192018), which enhance Nrf2 target gene induction in human colon cells by 3.2-fold compared to the parent compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume